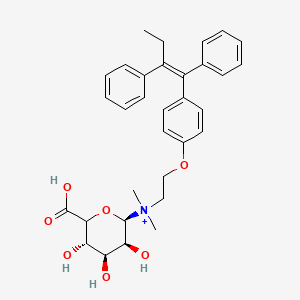

(E,Z)-Tamoxifen N-beta-D-Glucuronide

Description

Significance of Glucuronide Metabolites in Xenobiotic Disposition

The metabolism of foreign compounds (xenobiotics), such as drugs and environmental toxins, is a critical physiological process for detoxification and elimination. This biotransformation is typically divided into Phase I and Phase II reactions. nih.gov Phase II metabolism involves conjugating the original compound or its Phase I metabolites with endogenous molecules. nih.gov

Glucuronidation is a major Phase II conjugation pathway, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. uef.fipreprints.org This process attaches a glucuronic acid moiety to a substrate, dramatically increasing its hydrophilicity (water solubility). nih.govresearchgate.net The resulting glucuronide conjugates are generally more polar, less pharmacologically active, and more readily excreted from the body via urine or bile. nih.govnih.gov Therefore, glucuronidation is considered a primary detoxification mechanism, protecting the body from the accumulation of potentially harmful substances. uef.finih.gov

Overview of Tamoxifen (B1202) Metabolism and the Role of Conjugation

Tamoxifen is a prodrug, meaning it is extensively metabolized into more active forms after administration. nih.govresearchgate.net The metabolic activation of tamoxifen involves several key enzymes and pathways.

Phase I Metabolism: The initial steps are catalyzed by cytochrome P450 (CYP) enzymes. The primary pathways include:

N-demethylation: Primarily performed by CYP3A4 and CYP3A5, this pathway converts tamoxifen into N-desmethyltamoxifen. researchgate.netpharmgkb.org

4-hydroxylation: This reaction produces 4-hydroxytamoxifen (B85900), a metabolite with significantly higher antiestrogenic potency than tamoxifen itself. nih.govpharmgkb.org While several CYP enzymes can contribute, CYP2D6 is a key player. nih.gov

These primary metabolites can be further metabolized. For instance, N-desmethyltamoxifen is hydroxylated by CYP2D6 to form 4-hydroxy-N-desmethyltamoxifen, also known as endoxifen (B1662132). nih.govnih.gov Endoxifen and 4-hydroxytamoxifen are considered the major active metabolites responsible for tamoxifen's therapeutic effects. nih.govaacrjournals.org

Phase II Metabolism (Conjugation): The active hydroxylated metabolites, 4-hydroxytamoxifen and endoxifen, as well as the parent tamoxifen, are subsequently inactivated and prepared for elimination through Phase II conjugation reactions. researchgate.netpharmgkb.org Glucuronidation is the most prominent conjugation pathway for tamoxifen and its metabolites, with approximately 75% of a dose being excreted as glucuronides. pharmgkb.orgfrontiersin.org Various UGT enzymes are responsible for attaching glucuronic acid to the hydroxyl groups (O-glucuronidation) of the active metabolites or directly to the parent drug (N-glucuronidation). researchgate.netnih.gov

| Metabolic Phase | Enzyme Family | Specific Enzymes | Primary Role |

|---|---|---|---|

| Phase I (Activation) | Cytochrome P450 (CYP) | CYP3A4, CYP3A5 | N-demethylation of tamoxifen to N-desmethyltamoxifen. researchgate.netpharmgkb.org |

| CYP2D6 | 4-hydroxylation of tamoxifen and N-desmethyltamoxifen to form 4-hydroxytamoxifen and endoxifen, respectively. nih.govresearchgate.net | ||

| Phase II (Inactivation/Elimination) | UDP-glucuronosyltransferase (UGT) | UGT1A4 | N-glucuronidation of tamoxifen and 4-hydroxytamoxifen. nih.govnih.gov |

| UGT2B7, UGT1A8, UGT1A10 | O-glucuronidation of 4-hydroxytamoxifen and endoxifen. aacrjournals.orgnih.gov |

Definition and Structural Context of (E,Z)-Tamoxifen N-beta-D-Glucuronide as a Phase II Metabolite

This compound is a direct Phase II metabolite of the parent drug, tamoxifen. nih.gov Unlike the O-glucuronides formed from hydroxylated metabolites, this compound is a quaternary ammonium-linked glucuronide. nih.gov It is formed by the attachment of glucuronic acid to the tertiary nitrogen atom of tamoxifen's N,N-dimethylaminoalkyl side chain. nih.gov

The designation "(E,Z)" refers to the geometric isomerism of the tamoxifen molecule, which exists as a mixture of two isomers (E for Entgegen and Z for Zusammen) due to the restricted rotation around the carbon-carbon double bond.

| Compound Name | Metabolic Pathway | Key Enzyme(s) | Metabolic Phase |

|---|---|---|---|

| 4-hydroxytamoxifen | Hydroxylation | CYP2D6, CYP2B6, CYP2C9 nih.gov | Phase I |

| N-desmethyltamoxifen | N-demethylation | CYP3A4, CYP3A5 researchgate.net | Phase I |

| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | Hydroxylation of N-desmethyltamoxifen | CYP2D6 nih.govresearchgate.net | Phase I |

| This compound | N-glucuronidation of Tamoxifen | UGT1A4 nih.govnih.gov | Phase II |

| 4-hydroxytamoxifen-O-glucuronide | O-glucuronidation of 4-hydroxytamoxifen | UGT2B7, UGT1A8, UGT1A10 nih.gov | Phase II |

| Endoxifen-O-glucuronide | O-glucuronidation of Endoxifen | UGT2B7, UGT1A8, UGT1A10 aacrjournals.org | Phase II |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29-,30?,31+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFQQYJAYUAYES-TUAUMCCMSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38NO7+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Formation and Enzymology of E,z Tamoxifen N Beta D Glucuronide

UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing N-Glucuronidation

The formation of Tamoxifen (B1202) N-beta-D-Glucuronide is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. While numerous UGT isoforms exist, the N-glucuronidation of tamoxifen is highly specific.

Extensive in vitro studies have unequivocally identified UGT1A4 as the primary, and likely sole, enzyme responsible for the N-glucuronidation of both tamoxifen and its metabolite, 4-OH-TAM. d-nb.infonih.gov Microsomes from cells overexpressing UGT1A4 have demonstrated significant activity in forming the tamoxifen quaternary ammonium (B1175870) glucuronide (TAM-N+-glucuronide). d-nb.info This specificity is consistent with the known substrate profile of UGT1A4, which preferentially catalyzes the N-glucuronidation of compounds with tertiary amine structures. d-nb.info The reaction results exclusively in the formation of the N+-glucuronide, with no O-glucuronidation of the parent tamoxifen molecule observed. d-nb.info

Substrate Specificity and Enzyme Kinetics of (E,Z)-Tamoxifen N-Glucuronidation

The efficiency and rate of Tamoxifen N-beta-D-Glucuronide formation are governed by the principles of enzyme kinetics, with the isomeric form of the substrate playing a significant role.

Kinetic analyses of UGT1A4-mediated N-glucuronidation have been performed using microsomes from UGT1A4-overexpressing cell lines. These studies have determined the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. For the wild-type UGT1A4 enzyme, the apparent Km for tamoxifen has been reported to be approximately 2.0 μM. d-nb.info

Table 1: Kinetic Parameters of Tamoxifen and 4-OH-Tamoxifen N-Glucuronidation by Wild-Type UGT1A424Pro/48Leu

| Substrate | Apparent Km (μM) | Vmax (pmol/min/mg) | Vmax/Km |

|---|---|---|---|

| Tamoxifen | 2.0 ± 0.51 | 68.0 ± 8.6 | 35.2 ± 9.6 |

| trans-4-OH-TAM | 2.2 ± 0.1 | 55.4 ± 4.1 | 25.7 ± 2.6 |

| cis-4-OH-TAM | 2.1 ± 0.4 | 4.1 ± 0.1 | 2.0 ± 0.3 |

Data are expressed as the mean ± standard deviation from three independent experiments. d-nb.info

Tamoxifen and its hydroxylated metabolites exist as geometric isomers (E and Z isomers, also referred to as trans and cis, respectively). UGT1A4 demonstrates activity against both the trans and cis isomers of 4-OH-TAM, forming the respective N+-glucuronides. d-nb.info However, kinetic studies reveal a significant difference in the efficiency of glucuronidation between the two isomers. The Vmax/Km value (a measure of catalytic efficiency) for trans-4-OH-TAM is substantially higher than that for cis-4-OH-TAM, indicating that the trans isomer is a much better substrate for N-glucuronidation by UGT1A4. d-nb.infonih.gov This preference for the trans isomer is also observed in the O-glucuronidation of 4-OH-TAM and endoxifen (B1662132) by other UGT isoforms like UGT2B7. nih.gov

Regulation of UGT Expression and Activity Modulating (E,Z)-Tamoxifen N-Glucuronide Formation

The formation of (E,Z)-Tamoxifen N-Glucuronide is not only dependent on the genetic makeup of the UGT1A4 gene but also on the complex regulatory networks that control its expression and enzymatic activity.

The expression of UGT enzymes is tightly controlled at multiple levels to respond to both endogenous and xenobiotic signals.

Transcriptional Regulation : The transcription of UGT genes is primarily regulated by ligand-activated nuclear receptors and tissue-specific transcription factors. researchgate.net Key nuclear receptors that can influence the expression of UGTs involved in drug metabolism include the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). These receptors can be activated by various xenobiotics, leading to an upregulation of UGT gene transcription and subsequently increased glucuronidation capacity.

Post-Transcriptional Regulation : After transcription, UGT expression can be modulated by post-transcriptional mechanisms, most notably through microRNAs (miRNAs). nih.gov miRNAs are small non-coding RNAs that can bind to the messenger RNA (mRNA) of UGTs, leading to mRNA degradation or inhibition of translation, thereby reducing enzyme levels. nih.gov For instance, specific miRNAs like miR-491-3p have been shown to negatively regulate UGT1A4 expression in human liver cells, demonstrating a layer of fine-tuning in enzyme production. nih.gov

The enzymatic activity of UGT1A4 can be significantly altered by co-administered drugs, dietary compounds, and other xenobiotics that act as inducers or inhibitors.

Inducers : Certain drugs are known to induce the expression of UGT enzymes. For example, anticonvulsants and the antibiotic rifampin can act as potent inducers of drug-metabolizing enzymes, including UGTs. drugs.com This induction can increase the rate of tamoxifen N-glucuronidation, potentially lowering the plasma concentration of the parent drug.

Inhibitors : A variety of compounds can inhibit UGT1A4 activity, leading to decreased formation of (E,Z)-Tamoxifen N-Glucuronide. This can result in drug-drug interactions, elevating plasma levels of tamoxifen. Both competitive and non-competitive inhibitors exist. For example, certain antiretroviral drugs and natural compounds have been identified as inhibitors of UGT1A4.

| Modulator Type | Examples | Mechanism of Action | Potential Effect on (E,Z)-Tamoxifen N-Glucuronide Formation |

|---|---|---|---|

| Inducers | Rifampin, Phenytoin drugs.com | Increase gene transcription via nuclear receptors (e.g., PXR). | Increased formation, leading to enhanced clearance of tamoxifen. |

| Inhibitors | Certain antiretrovirals, Hecogenin | Directly block the enzyme's active site (competitive or non-competitive inhibition). | Decreased formation, leading to reduced clearance of tamoxifen. |

Metabolic Fate, Disposition, and Interconversion of E,z Tamoxifen N Beta D Glucuronide

Reversal of Glucuronidation: Role of β-Glucuronidase Enzymes

Glucuronidation is a reversible process catalyzed by β-glucuronidase enzymes, which hydrolyze the glucuronic acid moiety from the parent molecule. This deconjugation can occur through the action of enzymes produced by the gut microbiota as well as endogenous human enzymes located in various tissues.

Gut Microbiota β-Glucuronidase Activity and Enterohepatic Recirculation

Certain bacteria within the gut microbiome produce β-glucuronidase (GUS) enzymes capable of cleaving the glucuronide conjugate. mdpi.com This enzymatic action releases the aglycone (the parent tamoxifen (B1202) molecule), which is more lipid-soluble and can be reabsorbed from the intestine back into the systemic circulation. This process, known as enterohepatic recirculation, effectively extends the half-life of tamoxifen and its metabolites, potentially influencing both therapeutic efficacy and toxicity. d-nb.info The presence of unconjugated tamoxifen and its active metabolites in feces is attributed to this bacterial enzyme activity. d-nb.info

Research has highlighted significant inter-individual variability in the composition and enzymatic activity of the gut microbiota. This variability can lead to differences in the extent of deconjugation and reabsorption of tamoxifen, contributing to the varied responses to tamoxifen therapy observed among patients.

Endogenous β-Glucuronidase Activity

Humans possess an endogenous β-glucuronidase (GUSB), which is primarily localized within the lysosomes of cells in various tissues. uniprot.orgnih.gov This enzyme plays a role in the catabolism of glycosaminoglycans. While GUSB is also found in the extracellular space, its activity is significantly influenced by pH. uniprot.org The optimal pH for human β-glucuronidase is acidic (around 4.0-5.0), consistent with the lysosomal environment. researchgate.net At the physiological pH of blood and extracellular fluid (approximately 7.4), the enzyme's activity is reduced to about 10% of its maximum. researchgate.net

This pH dependency suggests that the systemic, extracellular deconjugation of (E,Z)-Tamoxifen N-beta-D-Glucuronide in the bloodstream by endogenous β-glucuronidase is likely limited. However, if the glucuronide conjugate were to be taken up by cells and transported to lysosomes, it could be hydrolyzed back to tamoxifen. The hydrophilic nature of the glucuronide generally restricts its passive diffusion across cell membranes, making this an unlikely major pathway unless specific transporters are involved. researchgate.net Therefore, while endogenous β-glucuronidase has the catalytic capacity to reverse glucuronidation, its physiological role in the fate of circulating this compound is constrained by compartmentalization and pH.

Cellular Transport Mechanisms of this compound

The movement of this compound across cellular membranes is a critical determinant of its disposition and is governed by the activity of various transport proteins. Due to its increased polarity compared to the parent drug, the glucuronide conjugate relies on these transporters for its influx and efflux from cells.

Efflux Transporters (e.g., MRP, P-gp/ABCB1)

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a pivotal role in cellular detoxification by expelling xenobiotics and their metabolites from the intracellular environment.

P-glycoprotein (P-gp/ABCB1): Research has extensively studied the interaction of tamoxifen and its active metabolites with P-gp. Studies have demonstrated that the primary active metabolites, 4-hydroxytamoxifen (B85900) and endoxifen (B1662132), are substrates for P-gp. nih.govnih.gov However, tamoxifen itself is not considered a significant substrate. doi.org While direct transport studies on this compound are limited, the focus of P-gp transport appears to be on the active, less polar metabolites rather than their glucuronidated forms.

Multidrug Resistance-Associated Proteins (MRPs): The MRP subfamily of transporters (including MRP1, MRP2, MRP3, and MRP4) is well-established for its role in the transport of a wide array of drug glucuronides. frontiersin.org For instance, MRP2 is crucial for the biliary excretion of glucuronidated compounds from the liver, while MRP3 mediates their efflux from hepatocytes into the sinusoidal blood. frontiersin.org Given their broad substrate specificity for phase II conjugates, it is highly probable that MRPs are the primary efflux transporters responsible for the cellular extrusion of this compound from hepatocytes into bile and blood, as well as from other tissues. frontiersin.orgnih.gov

| Transporter | Family | Substrate(s) | Role in Tamoxifen Disposition |

|---|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | ABC | 4-hydroxytamoxifen, Endoxifen | Efflux of active metabolites, limiting their distribution (e.g., to the brain). nih.govnih.gov |

| MRP2 (ABCC2) | ABC | General Drug Glucuronides | Likely mediates the primary efflux of this compound from the liver into bile for excretion. frontiersin.org |

| MRP3 (ABCC3) | ABC | General Drug Glucuronides | Likely mediates the efflux of this compound from hepatocytes into the bloodstream for renal elimination. frontiersin.org |

Potential for Uptake Transporters

While efflux is critical for elimination, uptake transporters are necessary for the clearance of circulating metabolites by organs like the liver and kidneys. Organic Anion Transporting Polypeptides (OATPs) are key uptake transporters expressed on the sinusoidal membrane of hepatocytes, facilitating the removal of substances from the blood.

While tamoxifen itself has been identified as a substrate for OATP1A2 and OATP1B1, its active metabolite endoxifen is not significantly transported by these OATPs. nih.govresearchgate.net However, studies on other drugs, such as sorafenib, have shown that their glucuronide metabolites can be substrates for OATP1B1. nih.gov This suggests a potential role for OATP family members in the hepatic uptake of circulating this compound prior to its biliary excretion. Further investigation is required to identify the specific uptake transporters involved and to quantify their contribution to the clearance of this metabolite.

Intracellular and Extracellular Disposition of this compound

The disposition of this compound is characterized by its distribution in bodily fluids and its limited presence within cells. Glucuronidation renders the tamoxifen molecule highly water-soluble, which prevents it from easily crossing cell membranes and confines it primarily to the extracellular space. researchgate.net

Extracellular Disposition: Following its formation, this compound is transported out of the liver and enters the systemic circulation. It has been detected and quantified in the plasma of patients undergoing tamoxifen therapy. nih.govplos.org However, some studies have reported that the specific Tamoxifen N-β-D-glucuronide is found at very low or unquantifiable concentrations in plasma compared to other metabolites. nih.gov The primary routes for its elimination from the body are through bile and urine. bevital.no Analysis of these biological fluids shows they are rich in conjugated tamoxifen metabolites, confirming this as the major excretion pathway. bevital.noresearchgate.net

| Metabolite | Mean Plasma Concentration (ng/mL) |

|---|---|

| 4-OH-TAM-N-Glucuronide | 21.62 ± 16.08 |

| 4-OH-TAM-O-Glucuronide | 5.21 ± 4.58 |

| Endoxifen-O-Glucuronide | 20.56 ± 15.53 |

| Tamoxifen-N-β-D-glucuronide | Not quantifiable (low concentrations) |

Intracellular Disposition: The intracellular concentration of this compound is expected to be very low. Its hydrophilic nature prevents passive diffusion into cells, and the presence of active efflux transporters like MRPs would efficiently pump out any conjugate that does enter. researchgate.netfrontiersin.org This is a key feature of the glucuronidation process, which serves to detoxify the parent compound by creating a metabolite that is pharmacologically inactive and readily eliminated, without accumulating inside cells. Studies examining cellular uptake have focused on the lipophilic parent drug, tamoxifen, which readily enters cells to reach its therapeutic targets, whereas the glucuronide conjugate is destined for removal. nih.gov

Isomeric Considerations: Stability and Potential Interconversion of this compound

While direct and extensive research on the stability and interconversion of this compound is limited, valuable insights can be drawn from studies on its parent compounds, tamoxifen and its active metabolites like 4-hydroxytamoxifen (4-OH-TAM) and endoxifen. The core triphenylethylene (B188826) structure, which is responsible for the geometric isomerism, is retained in the N-glucuronide metabolite, suggesting that it may exhibit similar isomeric instability.

Research has shown that the isomers of tamoxifen's active metabolites can undergo interconversion in solution. For instance, in various solutions, a spontaneous isomerization between Z-4-hydroxy tamoxifen and E-4-hydroxy tamoxifen has been observed, eventually reaching a stable equilibrium ratio. Similarly, (Z)-endoxifen is known to be susceptible to isomerization to its (E)-counterpart, a process that can be influenced by temperature. This inherent instability of the parent molecules suggests that the glucuronide conjugates may also be prone to interconversion under certain physiological or storage conditions.

One study investigating the quantification of endoxifen and its metabolites in human plasma noted the stability of E- and Z-endoxifen glucuronide. An interesting observation was that low-concentration samples of both E- and Z-endoxifen glucuronide showed an increase in concentration over a 7-week period when stored at -80°C. While the exact reasons for this increase were not fully elucidated, it points towards the complex stability profile of these glucuronidated isomers and could suggest potential analytical challenges or a slow conversion from an unmeasured precursor or conjugate.

The process of glucuronidation itself is stereoselective, with different UDP-glucuronosyltransferase (UGT) enzymes showing varying activities towards the E and Z isomers of tamoxifen and its metabolites. For example, UGT1A4 has been shown to catalyze the N-glucuronidation of both trans (E) and cis (Z) isomers of 4-OH-TAM. This enzymatic selectivity in formation, coupled with the potential for post-formation interconversion, adds another layer of complexity to the metabolic fate of this compound.

The potential for interconversion of this compound is an important consideration in pharmacokinetic and pharmacodynamic studies. The biological activity of the parent isomers is known to differ significantly, and should the glucuronide be deconjugated back to its active form, the isomeric ratio at the target tissue could be a critical determinant of the therapeutic outcome.

Further research is warranted to specifically delineate the stability of the this compound isomers and the kinetics of their interconversion under various physiological conditions. Such studies would provide a more complete understanding of the metabolic fate and disposition of this important tamoxifen metabolite.

Table of Research Findings on Isomeric Considerations of Tamoxifen and its Metabolites

| Compound | Isomeric Behavior | Influencing Factors | Key Findings |

|---|---|---|---|

| 4-hydroxy tamoxifen | Spontaneous isomerization in solution | Solution environment | Reaches a stable Z/E equilibrium ratio. |

| (Z)-endoxifen | Isomerization to (E)-endoxifen | Temperature (>25°C) | The (Z)-isomer is prone to conversion. |

| E- and Z-endoxifen glucuronide | Concentration increase in stored plasma | Storage at -80°C over 7 weeks | Suggests complex stability and potential analytical challenges. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tamoxifen |

| (E)-Tamoxifen |

| (Z)-Tamoxifen |

| 4-hydroxytamoxifen (4-OH-TAM) |

| (E)-4-hydroxytamoxifen |

| (Z)-4-hydroxytamoxifen |

| Endoxifen |

| (E)-endoxifen |

| (Z)-endoxifen |

| (E)-endoxifen glucuronide |

| (Z)-endoxifen glucuronide |

Biological Activity and Molecular Mechanisms of E,z Tamoxifen N Beta D Glucuronide

Direct Interactions with Estrogen Receptors and Other Molecular Targets

The primary mechanism of action for tamoxifen (B1202) and its active metabolites is the competitive inhibition of estrogen binding to estrogen receptors (ERs). However, the addition of a glucuronide moiety dramatically alters the molecule's ability to interact with these targets.

Binding Affinity and Receptor Modulatory Effects in vitro

The conjugation of tamoxifen or its metabolites with glucuronic acid, a large, polar molecule, effectively abolishes their ability to bind to the estrogen receptor. This process, known as glucuronidation, is a major route for the detoxification and elimination of tamoxifen. d-nb.info The resulting glucuronide conjugates, including (E,Z)-Tamoxifen N-beta-D-Glucuronide, are rendered inactive. In vitro studies have demonstrated that while the active metabolites of tamoxifen, 4-hydroxytamoxifen (B85900) (4-OH-TAM) and endoxifen (B1662132), are potent inhibitors of estrogen-mediated gene expression, their glucuronidated forms are devoid of this activity. researchgate.netnih.gov They fail to inhibit the estradiol-induced expression of estrogen-responsive genes, such as the progesterone (B1679170) receptor (PGR) gene, in MCF-7 breast cancer cells. researchgate.netnih.govcore.ac.uk This lack of effect indicates that the glucuronide conjugate does not effectively bind to or modulate the estrogen receptor.

Comparative Biological Potency Relative to Parent Compounds and Active Metabolites

Tamoxifen itself is considered a prodrug, requiring metabolic activation to exert its full therapeutic effect. japsonline.com Its hydroxylated metabolites, 4-hydroxytamoxifen and endoxifen, exhibit anti-estrogenic potencies that are up to 100 times greater than the parent compound. nih.gov In stark contrast, the process of glucuronidation completely negates this biological activity. nih.gov Studies consistently show that the glucuronide conjugates of tamoxifen's active metabolites are biologically inert from an anti-estrogenic standpoint. researchgate.netcore.ac.uk Therefore, the biological potency of this compound is considered negligible when compared to tamoxifen and its highly potent active metabolites.

| Compound | Relative Anti-Estrogenic Potency | Estrogen Receptor (ER) Binding |

|---|---|---|

| Tamoxifen | Baseline (1x) | Moderate |

| 4-Hydroxytamoxifen (4-OH-TAM) | High (up to 100x > Tamoxifen) | High |

| Endoxifen | High (up to 100x > Tamoxifen) | High |

| This compound | Negligible/Inactive | Negligible/None |

Modulation of Cellular Signaling Pathways by this compound

The active forms of tamoxifen influence a variety of cellular signaling pathways, primarily through their interaction with estrogen receptors. This interaction blocks the transcription of estrogen-responsive genes and can affect other pathways such as PI3K/AKT/mTOR and MAPK. nih.govresearchgate.net Tamoxifen has also been shown to modulate Hedgehog/GLI1 signaling in some breast cancer cell lines. mdpi.com

However, because this compound does not bind to the estrogen receptor, it is unable to initiate these downstream signaling events. researchgate.netnih.gov Its formation serves as a metabolic endpoint that removes biologically active molecules from the system, thereby preventing them from modulating these critical cellular pathways. The role of the glucuronide is not to modulate signaling but to facilitate excretion, effectively terminating the pharmacological activity of the parent drug.

Mechanistic Insights into Cellular Effects (e.g., Anti-estrogenic, Pro-apoptotic, Antiproliferative) in vitro

The therapeutic effects of tamoxifen in ER-positive breast cancer are characterized by its anti-estrogenic, antiproliferative, and pro-apoptotic activities. japsonline.commdpi.com Tamoxifen and its active metabolites inhibit the proliferation of breast cancer cells and can induce apoptosis and cell cycle arrest. japsonline.commdpi.com

In vitro studies confirm that these cellular effects are completely abrogated by glucuronidation. Research using MCF-7 breast cancer cells has shown that while unconjugated 4-OH-TAM and endoxifen effectively inhibit estrogen-induced cell proliferation, the corresponding glucuronide conjugates have no such effect. researchgate.netnih.govcore.ac.uk Consequently, this compound does not exhibit the anti-estrogenic, antiproliferative, or pro-apoptotic properties characteristic of its parent compounds. Its presence signifies the successful metabolic inactivation of the active drug.

| Cellular Effect | Tamoxifen & Active Metabolites (4-OH-TAM, Endoxifen) | This compound |

|---|---|---|

| Anti-estrogenic | Yes (Inhibits estrogen-dependent gene expression) | No (Activity is negated) researchgate.netnih.gov |

| Antiproliferative | Yes (Inhibits growth of ER+ cancer cells) japsonline.com | No |

| Pro-apoptotic | Yes (Can induce apoptosis) mdpi.com | No |

Role in Mechanistic Aspects of Drug Resistance Phenotypes

The development of resistance to tamoxifen is a significant clinical challenge. frontiersin.org Mechanisms of resistance are multifactorial and can involve alterations in the estrogen receptor itself or in associated signaling pathways. mdpi.com Metabolic inactivation of the drug is also a key factor. nih.gov

Analytical Methodologies for the Characterization and Quantification of E,z Tamoxifen N Beta D Glucuronide

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating (E,Z)-Tamoxifen N-beta-D-Glucuronide from complex biological matrices and separating its geometric isomers.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Tamoxifen (B1202) and its metabolites. researchgate.net For the separation of this compound, reversed-phase HPLC is commonly employed. A stability-indicating HPLC method has been described for the separation of E and Z isomers of tamoxifen citrate, utilizing a C18 octadecyl silica (B1680970) column. researchgate.net The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.0) and an organic modifier like acetonitrile (B52724). researchgate.net Additives such as N,N-dimethyloctylamine can be used to improve the peak shape of the analytes. researchgate.net

One study detailed an HPLC system for separating Tamoxifen and its metabolites on a ZORBAX Eclipse XDB-C18 column (150 mm x 2.1 mm, 3.5 µm) at 40°C. nih.gov The gradient elution involved mobile phase A (3.5 mM ammonium (B1175870) formate (B1220265), pH 3.5) and mobile phase B (acetonitrile) at a flow rate of 0.2 mL/min. nih.gov While this method was used to discriminate various glucuronide metabolites, specific retention times for the E and Z isomers of Tamoxifen N-beta-D-Glucuronide were not detailed in the provided context. nih.gov Another HPLC analysis for Tamoxifen E/Z isomers used an Ascentis® Express RP-Amide column with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

| Parameter | Condition | Reference |

|---|---|---|

| Column | ZORBAX Eclipse XDB-C18 (150 mm x 2.1 mm, 3.5 µm) | nih.gov |

| Mobile Phase A | Ammonium formate 3.5 mM, pH = 3.5 | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Column Temperature | 40°C | nih.gov |

| Total Run Time | 20 min | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, greater sensitivity, and shorter run times. A rapid UPLC-MS/MS method for the determination of Tamoxifen and its metabolites in human plasma has been validated. nih.gov This method utilizes a C18 analytical column with a gradient elution of water and acetonitrile, achieving a total run time of 4.5 minutes. nih.gov UPLC systems are particularly effective when coupled with mass spectrometry for the quantification of metabolites like this compound in biological samples. nih.gov In one validated assay, chromatographic separation was achieved on an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) with a gradient of 0.2% formic acid and acetonitrile, allowing for elution within 6.5 minutes. researchgate.net

The separation of the E and Z geometric isomers of Tamoxifen and its metabolites is a critical analytical challenge. While the term "chiral chromatography" is typically reserved for the separation of enantiomers, the principles of high-resolution chromatography are applied to resolve these diastereomeric isomers. nih.gov HPLC methods have been successfully developed to separate E and Z-Tamoxifen. researchgate.net One method reported good separation with a resolution factor of 2.85 and a separation factor of 1.27 using a μ-Bondapak C18 column and an ion-pair reagent in the mobile phase. researchgate.net

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to separate and quantify the E and Z isomers of endoxifen (B1662132) and its metabolites, including the glucuronide form. nih.gov In this method, baseline peak separation between isomers was achieved within a 6.5-minute run time. nih.gov However, the resolution for E- and Z-endoxifen glucuronide at the lower limit of quantification was 0.825, indicating a more challenging separation for this specific metabolite. nih.gov

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of this compound.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of Tamoxifen metabolites in biological fluids. nih.govnih.govnih.govnih.gov These techniques provide high sensitivity and selectivity, allowing for the quantification of metabolites at very low concentrations. nih.gov

In a validated LC-MS/MS method for the quantitative determination of E- and Z-isomers of endoxifen and its metabolites, quantification of (E,Z)-endoxifen glucuronide was performed in human plasma with concentration ranges of 2–200 ng/ml for the E-isomer and 3–300 ng/ml for the Z-isomer. nih.govelsevierpure.com Quantification is typically achieved using multiple reaction monitoring (MRM) mode, which enhances specificity. For N-desmethyl-4-hydroxy-tamoxifen-ß-D-glucuronide (a related glucuronide metabolite), the precursor ion at m/z 550 and the product ion at m/z 375.2 were monitored. nih.gov Another study identified the prominent product ion of endoxifen glucuronide at m/z 374.2 from a precursor ion of m/z 550.3. nih.gov

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| N-desmethyl-4OH-tamoxifen- ß-D-glucuronide | 550 | 375.2 | nih.gov |

| Endoxifen glucuronide | 550.3 | 374.2 | nih.gov |

| 4-OH-tamoxifen-O-ß-D-glucuronide (E) | 564 | 388 | nih.gov |

Electrospray ionization (ESI) is the most commonly used ionization source for the analysis of Tamoxifen and its metabolites by LC-MS due to its ability to produce intact molecular ions from polar, thermally labile compounds. d-nb.info ESI is typically operated in the positive ion mode for these analytes. nih.govd-nb.info In one study, an electrospray voltage of 1.5 kV was applied in positive mode to identify the trans-4-hydroxytamoxifen quaternary ammonium glucuronide, which showed a clear [M+] ion at m/z 563.80. d-nb.info The use of ESI allows for the gentle ionization of the glucuronide conjugate, preserving the molecular structure for subsequent mass analysis.

Fragmentation Patterns and Structural Elucidation

The structural elucidation of this compound is predominantly achieved using tandem mass spectrometry (MS/MS). In positive ion electrospray ionization (ESI) mode, the molecule readily forms a protonated molecular ion [M+H]⁺. The fragmentation of this precursor ion is characterized by specific patterns that allow for its unambiguous identification.

A primary and highly characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety, which corresponds to a mass loss of 176 Da. uab.edu For Tamoxifen N-beta-D-Glucuronide, this involves the cleavage of the glycosidic bond, resulting in the formation of the protonated tamoxifen aglycone.

While direct fragmentation data for this compound is not extensively detailed in the literature, the fragmentation of the structurally similar metabolite, N-desmethyl-4-hydroxy tamoxifen β-D-glucuronide (endoxifen glucuronide), provides a reliable model. For endoxifen glucuronide, a multiple reaction monitoring (MRM) transition of m/z 550.3 → m/z 374.2 is utilized for quantification. nih.gov This corresponds to the precursor ion of the glucuronide and the product ion of the aglycone (endoxifen).

Further fragmentation of the tamoxifen core can yield characteristic product ions that confirm the identity of the aglycone portion. These ions are indicative of the N,N-dimethylaminoethyl side chain. Key product ions include m/z 72, corresponding to the [CH2=N(CH3)2]⁺ fragment, and m/z 58 for the N-desmethyl equivalent. nih.gov The presence of these smaller fragments in the product ion spectrum provides additional structural confirmation.

Table 1: Characteristic Mass Spectrometric Fragments for Tamoxifen Glucuronide Metabolites

| Ion Description | Proposed Fragment Structure | Typical m/z |

|---|---|---|

| Protonated Molecular Ion [M+H]⁺ | C₃₂H₃₈N O₈⁺ | 576.3 |

| Aglycone Fragment (after neutral loss of 176 Da) | C₂₆H₂₉NO⁺ (Tamoxifen) | 372.2 |

Note: The m/z values are theoretical and may vary slightly depending on instrumentation and experimental conditions.

Sample Preparation Strategies for Biological Matrices

The extraction of this compound from complex biological matrices like plasma, serum, or tissue is a critical step to remove interfering substances and concentrate the analyte before instrumental analysis. The most common methods employed are solid-phase extraction and protein precipitation.

Solid-phase extraction is a widely used technique for the cleanup and pre-concentration of tamoxifen and its metabolites from biological fluids. nih.gov This method utilizes a solid sorbent to retain the analyte, while unwanted matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

For tamoxifen and its metabolites, reversed-phase sorbents such as C2 or C18 are commonly used. nih.gov A typical SPE protocol involves conditioning the cartridge, loading the pre-treated sample, washing away interferences with a weak solvent, and finally eluting the analytes with a stronger organic solvent like methanol (B129727) or acetonitrile. Extraction efficiencies for tamoxifen and its primary metabolites are reported to be approximately 60% using C2 cartridges. nih.gov More advanced SPE sorbents, including those based on metal-organic frameworks (MOFs), have shown high recovery rates (approaching 100%) for tamoxifen and its key metabolites from human plasma. mdpi.com SPE has also been successfully applied to extract these compounds from more challenging matrices like formalin-fixed, paraffin-embedded (FFPE) tissues. nih.gov

Protein precipitation is a simpler and faster alternative to SPE for sample preparation, particularly for plasma and serum. nih.gov This technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. nih.govnih.gov The solvent disrupts the protein structure, causing them to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed.

This method is robust and has been validated for the simultaneous analysis of tamoxifen and its metabolites in human serum, requiring only a small sample volume (e.g., 50 µL). nih.govnih.gov While potentially less clean than SPE, its simplicity and high-throughput capability make it suitable for clinical studies.

Validation Parameters for Quantitative Assays (e.g., Sensitivity, Selectivity, Accuracy, Precision)

To ensure the reliability of quantitative data, any analytical method for this compound must be thoroughly validated. Validation is performed according to established guidelines and assesses several key performance characteristics.

A validated LC-MS/MS method for the quantification of the E- and Z-isomers of endoxifen glucuronide in human plasma demonstrated the following performance characteristics, which serve as a benchmark for similar assays researchgate.net:

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For E- and Z-isomers of endoxifen glucuronide, LLOQs were established at 2 ng/mL and 3 ng/mL, respectively. researchgate.net

Selectivity: The assay must be able to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous substances and other metabolites. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. nih.gov

Accuracy: This parameter measures the closeness of the determined value to the true value. It is often expressed as a percentage of recovery. The acceptance criteria for accuracy are typically within 85% to 115% of the nominal concentration (80% to 120% at the LLOQ). researchgate.netresearchgate.net

Precision: Precision describes the closeness of repeated measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the coefficient of variation (%CV). The acceptance limit for precision is generally a %CV of less than 15% (20% at the LLOQ). nih.govresearchgate.net

Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. This is typically confirmed by a correlation coefficient (R²) of ≥ 0.98. researchgate.net

Table 2: Summary of Typical Validation Parameters for Tamoxifen Metabolite Assays

| Parameter | Typical Acceptance Criteria | Reference Example (Endoxifen Glucuronide) |

|---|---|---|

| Linearity (R²) | ≥ 0.98 | ≥ 0.98 |

| LLOQ | Defined and validated | 2-3 ng/mL |

| Accuracy (% Recovery) | 85% - 115% | Within 85% - 115% |

| Precision (%CV) | < 15% | Within acceptable range |

| Recovery | Consistent and reproducible | > 90% |

Preclinical and Mechanistic in Vivo Studies of E,z Tamoxifen N Beta D Glucuronide

Animal Models for Studying Disposition and Metabolism

The disposition and metabolism of Tamoxifen (B1202) and its derivatives are primarily studied in rodent models, with rats and mice being the most common systems. elsevierpure.com These animal models are instrumental in understanding the broader metabolic pathways of Tamoxifen, which include the formation of (E,Z)-Tamoxifen N-beta-D-Glucuronide.

Key Animal Models and Their Relevance:

Rats: The rat is considered a suitable model as its metabolism of large oral doses of Tamoxifen shows similarities to that in humans. elsevierpure.com Studies in rats have been fundamental in identifying major phase I metabolites like N-desmethyltamoxifen and 4-hydroxytamoxifen (B85900), which are precursors to further conjugation. researchgate.net Physiologically based pharmacokinetic (PBPK) models, which simulate the absorption, distribution, metabolism, and excretion of compounds, have been developed using data from rats to describe the disposition of Tamoxifen and its metabolites, including Tamoxifen-N-glucuronide. nih.gov

Mice: Mice are also frequently used, particularly in studies involving genetically modified animals to investigate specific biological effects or metabolic pathways. plos.orgnih.gov Pharmacokinetic studies in mice have helped to characterize the profiles of Tamoxifen and its primary metabolites, providing insights into processes like glucuronide formation. frontiersin.org

Pharmacokinetic Profiles and Disposition in Non-Human Systems (e.g., mice, rats)

The pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent compound, Tamoxifen. Glucuronidation represents a significant pathway for the metabolism and elimination of Tamoxifen and its hydroxylated metabolites. nih.gov The formation of Tamoxifen N-beta-D-Glucuronide involves the direct conjugation of a glucuronic acid moiety to the nitrogen atom of Tamoxifen's dimethylamino side chain, a reaction that forms a quaternary ammonium-linked glucuronide. nih.gov

While comprehensive pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC) have been established for Tamoxifen and its primary active metabolites in rats and mice, specific data for this compound are not well-documented in dedicated in vivo animal studies. elsevierpure.com

Due to the limited availability of specific in vivo data, a pharmacokinetic data table for this compound cannot be generated.

Future Directions and Emerging Research Avenues in the Study of E,z Tamoxifen N Beta D Glucuronide

Development of Advanced Analytical Techniques for Comprehensive Metabolomics

A critical avenue for future research lies in the continued development and application of highly sensitive and specific analytical techniques to fully characterize the metabolome of tamoxifen (B1202). Comprehensive metabolomic profiling is essential for understanding the intricate balance between tamoxifen's activation and inactivation pathways.

Advanced mass spectrometry (MS) techniques, particularly in combination with liquid chromatography (LC), are central to this effort. e-century.us Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the simultaneous quantification of tamoxifen and its various metabolites, including glucuronide conjugates, in biological matrices like plasma. nih.govnih.gov Future developments will likely focus on enhancing the sensitivity of these methods to detect and quantify low-abundance metabolites, improving the speed of analysis for high-throughput screening, and expanding the range of metabolites that can be measured in a single run. nih.gov

Key areas for advancement include:

High-Resolution Mass Spectrometry (HRMS): Employing HRMS can provide more definitive identification of novel or unexpected metabolites and offer greater insight into metabolic pathways.

Improved Sample Preparation: Developing more efficient and cleaner sample preparation techniques will be crucial for reducing matrix effects and improving the accuracy of quantification in complex biological samples like plasma and tissue. nih.gov

Metabolomic Fingerprinting and Profiling: Moving beyond targeted quantification to non-targeted metabolomic approaches will allow researchers to capture a broader snapshot of the metabolic changes induced by tamoxifen therapy, potentially revealing new biomarkers of response or resistance. e-century.us

These analytical advancements will be instrumental in building more precise pharmacokinetic models and understanding the inter-individual variability in tamoxifen metabolism.

Elucidating the Full Spectrum of Biological Roles and Mechanisms

While (E,Z)-Tamoxifen N-beta-D-Glucuronide is generally considered an inactive metabolite, its formation and subsequent fate are of significant biological interest. Glucuronidation effectively neutralizes the potent antiestrogenic effects of active tamoxifen metabolites like 4-hydroxytamoxifen (B85900) and endoxifen (B1662132). nih.gov This process is a critical step in their elimination, primarily via bile. d-nb.infonih.gov

Future research will need to delve deeper into several key mechanistic questions:

Enzymatic Pathways: The UDP-glucuronosyltransferase (UGT) family of enzymes, particularly UGT1A4 and UGT2B7, are known to catalyze the glucuronidation of tamoxifen and its metabolites. d-nb.infonih.govnih.gov Further investigation is needed to fully characterize the contributions of various UGT isoforms and their genetic variants to the rate and extent of this compound formation. This could help explain inter-individual differences in drug clearance and efficacy. nih.gov

Enterohepatic Recirculation: Glucuronide conjugates excreted in the bile can be hydrolyzed back to their active forms by β-glucuronidases produced by the gut microbiota. d-nb.infonih.gov This process of "deconjugation" allows for reabsorption of the active metabolite, a phenomenon known as enterohepatic circulation. nih.gov The extent to which this occurs and its impact on systemic exposure to active tamoxifen metabolites is a burgeoning area of research known as pharmacomicrobiomics. nih.gov Understanding the interplay between host genetics (UGT enzymes) and the gut microbiome (β-glucuronidases) is a key future direction.

Tissue-Specific Metabolism: Glucuronidation can occur not only in the liver but also in target tissues such as the breast itself. nih.gov Exploring the role of local, tissue-specific formation of this compound could provide insights into the regulation of active drug concentrations at the site of action.

The table below summarizes the key enzymes involved in the formation and reactivation of tamoxifen glucuronides.

| Enzyme Family | Specific Enzyme(s) | Role | Location | Implication |

| UDP-glucuronosyltransferases (UGTs) | UGT1A4, UGT2B7 | Catalyze the formation of this compound from active metabolites (e.g., 4-hydroxytamoxifen, endoxifen). nih.govnih.gov | Primarily Liver, also other tissues including breast. nih.gov | Inactivation and detoxification of active tamoxifen metabolites, preparing them for excretion. nih.gov |

| β-glucuronidases | Bacterial β-GUS | Hydrolyze (or "deconjugate") glucuronide metabolites back to their active forms. nih.gov | Gut (produced by microbiota). nih.gov | Potential reactivation of the drug, contributing to enterohepatic circulation and sustained systemic exposure. nih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a holistic understanding of the role of this compound, future research must integrate data from multiple "omics" platforms. nih.govrsc.org A systems biology approach can reveal complex interactions between different biological layers that influence drug metabolism and response.

Pharmacogenomics: This involves correlating genetic variations (e.g., single nucleotide polymorphisms or SNPs) in UGT and CYP450 genes with metabolomic data (i.e., plasma concentrations of tamoxifen and its metabolites, including the glucuronide conjugate) and clinical outcomes. nih.gov This can help build predictive models for patient response.

Transcriptomics: Analyzing gene expression (RNA) levels of metabolic enzymes in relevant tissues can provide a dynamic view of how metabolic pathways are regulated in response to tamoxifen treatment or in the context of drug resistance.

Proteomics: Quantifying the actual levels of UGT and other metabolic enzymes can offer a more direct measure of metabolic capacity than genomics or transcriptomics alone.

Metagenomics: Characterizing the genetic makeup of the gut microbiome can be linked to its functional capacity to produce β-glucuronidases, thereby connecting the gut microbial landscape to tamoxifen's enterohepatic recirculation. nih.gov

By integrating these datasets, researchers can construct comprehensive models that explain how an individual's unique genetic makeup and gut microbiome composition collectively influence the fate of tamoxifen and the formation of its glucuronide metabolites. rsc.org

Translational Implications for Mechanistic Research in Drug Metabolism

The study of this compound has significant translational implications that extend beyond tamoxifen itself, offering valuable insights into broader principles of drug metabolism.

Personalized Medicine: A deeper understanding of the factors controlling the formation and reactivation of this metabolite could lead to more personalized therapeutic strategies. For instance, patients with specific UGT genotypes that lead to rapid inactivation of tamoxifen might benefit from dose adjustments or alternative therapies. nih.gov

Modulating the Gut Microbiome: The discovery of the role of bacterial β-glucuronidases opens up the possibility of manipulating the gut microbiome to optimize tamoxifen efficacy. nih.gov This could potentially involve probiotics, prebiotics, or dietary interventions to enhance the reactivation of the drug via enterohepatic circulation.

Improving Drug Development: The tamoxifen pathway serves as a valuable model for studying drug-microbiome interactions. Mechanistic insights gained from studying this compound can inform the development of other prodrugs whose activation or inactivation may be influenced by metabolic processes within the gut.

Understanding Drug-Drug Interactions: Co-administered drugs can influence the activity of UGT enzymes, potentially altering the metabolism of tamoxifen. researchgate.netfrontiersin.org For example, morphine, which is also metabolized by UGTs, has been shown to impact the glucuronidation of tamoxifen metabolites in preclinical studies. researchgate.netfrontiersin.org Research in this area is crucial for managing potential drug-drug interactions in clinical settings.

Ultimately, continued research into this compound will not only refine our use of a cornerstone cancer therapy but also advance the fundamental principles of drug metabolism, pharmacogenomics, and the burgeoning field of pharmacomicrobiomics.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (E,Z)-Tamoxifen N-beta-D-Glucuronide?

- Methodology : Enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) is a primary approach. For chemical synthesis, glycosidation reactions with 6,1-anhydroglucopyranuronic acid and SnCl₄ as a promoter can yield β-D-glucuronides. Purification via reverse-phase HPLC or silica gel chromatography is critical to isolate the E and Z isomers .

- Safety : Use inert atmosphere (e.g., nitrogen) to prevent oxidation and monitor reaction progress with LC-MS .

Q. How can beta-glucuronidase assays be adapted to quantify this compound?

- Methodology : Hydrolyze the glucuronide using β-glucuronidase (e.g., from E. coli) and quantify the released aglycone (Tamoxifen) via fluorescence (e.g., 4-methylumbelliferyl-β-D-glucuronide as a reference substrate) or LC-MS/MS. Include controls with heat-inactivated enzyme to confirm specificity .

- Optimization : Adjust pH to 6.8–7.2 and incubate at 37°C for 1–2 hours for maximum hydrolysis efficiency .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling powders to avoid inhalation .

- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste. Decontaminate spills with 70% ethanol followed by sodium bicarbonate .

Advanced Research Questions

Q. How do transport mechanisms like oatp influence the pharmacokinetics of this compound?

- Methodology : Use transfected cell models (e.g., HeLa cells expressing oatp) to measure uptake kinetics. Compare and values using radiolabeled or fluorescently tagged glucuronide. Inhibitors like bromosulfophthalein (BSP) can confirm oatp specificity .

- Data Interpretation : Note that oatp has higher affinity for glucuronides with strong anionic groups (e.g., sulfate > glucuronide > acetate), which may explain renal vs. hepatic excretion pathways .

Q. What analytical techniques resolve the E and Z isomers of Tamoxifen glucuronide?

- Methodology : Chiral chromatography (e.g., Chiralpak IG-U column) with mobile phases containing 0.1% formic acid in acetonitrile/water. Confirm stereochemistry via circular dichroism (CD) or NMR (e.g., NOESY for spatial proximity analysis) .

- Challenges : Isomer interconversion may occur under acidic conditions; optimize pH and temperature during sample preparation .

Q. How do genetic polymorphisms in metabolic enzymes affect the formation of this compound?

- Methodology : Genotype patient-derived hepatocytes or recombinant CYP/UGT isoforms (e.g., CYP2D6, UGT1A8) using PCR-RFLP or sequencing. Correlate enzyme activity with glucuronide formation rates via LC-MS .

- Implications : Poor metabolizers (e.g., CYP2D6*4/*4) show reduced endoxifen and glucuronide levels, requiring dose adjustments or therapeutic drug monitoring .

Data Contradictions and Mitigation Strategies

- Km Variability : Transport kinetics (e.g., oatp’s ) may differ across cell models (HeLa vs. primary hepatocytes). Validate findings using multiple systems .

- Biomarker Reliability : While 3α-diol glucuronide is a marker of peripheral androgen action, its levels in idiopathic hirsutism can overlap with controls. Use longitudinal sampling and paired metabolite ratios (e.g., glucuronide/sulfate) to improve specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.